molecular formula C15H16IN5O2S2 B13365796 6-(2-Iodophenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(2-Iodophenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13365796
M. Wt: 489.4 g/mol
InChI Key: VJIQGMAQWIAFSZ-UHFFFAOYSA-N
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Description

6-(2-Iodophenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that belongs to the class of triazolothiadiazoles. This compound is characterized by its unique structure, which includes an iodophenyl group, a piperidinyl group, and a triazolothiadiazole core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Iodophenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multiple steps:

    Formation of the Triazolothiadiazole Core: This step often involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Iodophenyl Group: This can be achieved through iodination reactions using reagents such as iodine or iodinating agents.

    Attachment of the Piperidinyl Group: This step may involve nucleophilic substitution reactions where the piperidinyl group is introduced.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinyl group.

    Reduction: Reduction reactions may target the iodophenyl group, potentially converting it to a phenyl group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the iodophenyl and piperidinyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like sodium hydride or alkyl halides for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could yield deiodinated products.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.

Mechanism of Action

The mechanism of action of 6-(2-Iodophenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. The iodophenyl group may facilitate binding to hydrophobic pockets, while the triazolothiadiazole core may interact with active sites or catalytic residues.

Comparison with Similar Compounds

Similar Compounds

  • 6-(2-Bromophenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
  • 6-(2-Chlorophenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Uniqueness

The presence of the iodophenyl group in 6-(2-Iodophenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole distinguishes it from its brominated or chlorinated analogs. This iodine atom can significantly influence the compound’s reactivity, binding affinity, and overall biological activity.

Properties

Molecular Formula

C15H16IN5O2S2

Molecular Weight

489.4 g/mol

IUPAC Name

6-(2-iodophenyl)-3-(1-methylsulfonylpiperidin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C15H16IN5O2S2/c1-25(22,23)20-8-6-10(7-9-20)13-17-18-15-21(13)19-14(24-15)11-4-2-3-5-12(11)16/h2-5,10H,6-9H2,1H3

InChI Key

VJIQGMAQWIAFSZ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C2=NN=C3N2N=C(S3)C4=CC=CC=C4I

Origin of Product

United States

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